N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound characterized by the presence of a thiophene ring, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Hydroxylation: Introduction of the hydroxy group can be done via hydroxylation reactions using oxidizing agents such as osmium tetroxide or potassium permanganate.
Coupling with the methoxyphenyl group: This step involves the use of coupling reactions such as Suzuki or Heck coupling to attach the methoxyphenyl group to the thiophene ring.
Amidation: The final step involves the formation of the amide bond through reactions with amine and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, PCC, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: Palladium catalysts for Suzuki or Heck coupling.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as NF-κB or MAPK, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-phenylpropanamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-hydroxyphenyl)propanamide: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both a methoxyphenyl group and a thiophene ring, which confer specific electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-23-18-5-2-15(3-6-18)4-7-19(22)20-11-8-16(9-12-21)17-10-13-24-14-17/h2-3,5-6,10,13-14,16,21H,4,7-9,11-12H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGCUPRYOUSTBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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